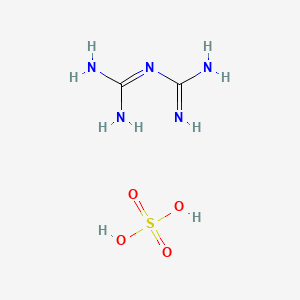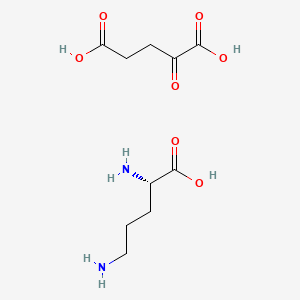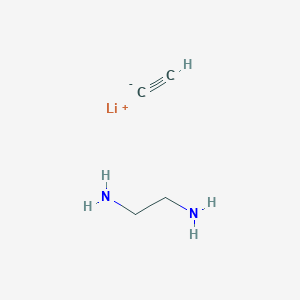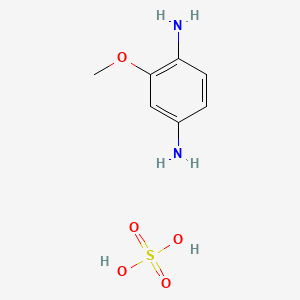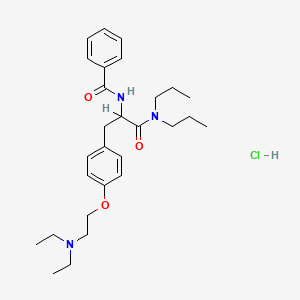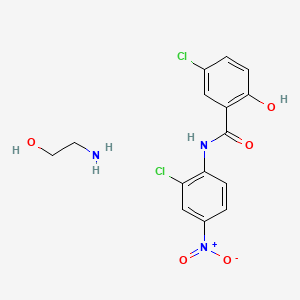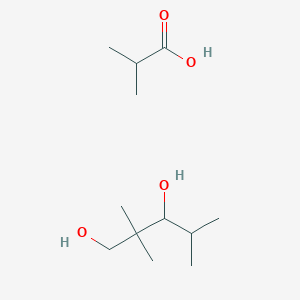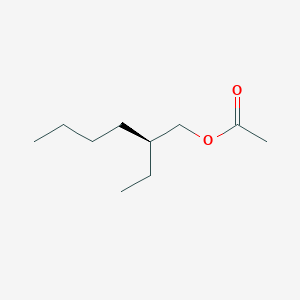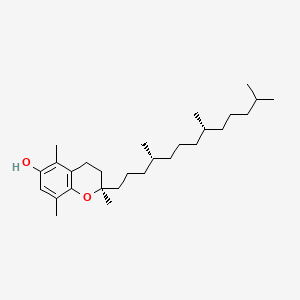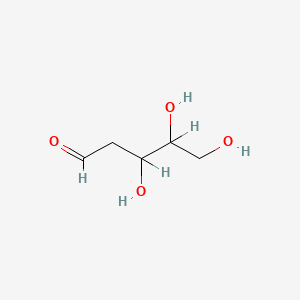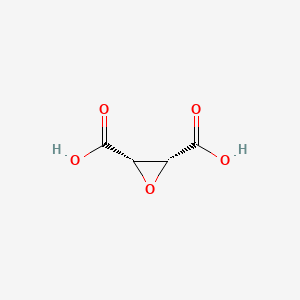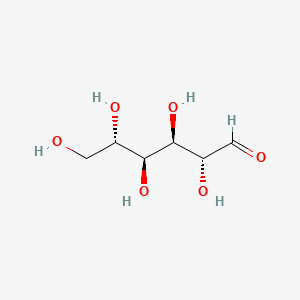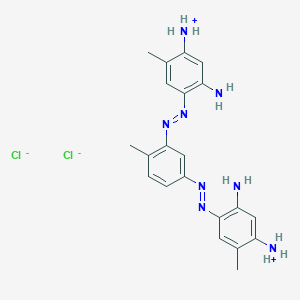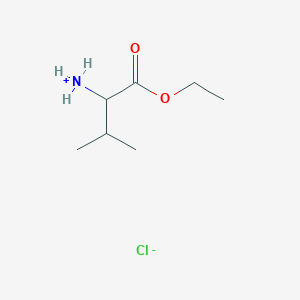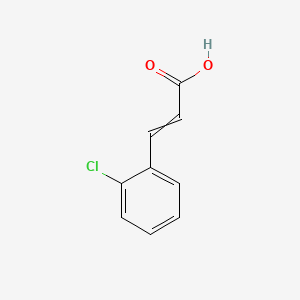
3-(2-Chlorophenyl)acrylic acid
概要
説明
3-(2-Chlorophenyl)acrylic acid is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 182.60 g/mol . The IUPAC name for this compound is 3-(2-chlorophenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)acrylic acid consists of two phenyl rings and an acrylic unit . The InChI key for this compound is KJRRTHHNKJBVBO-UHFFFAOYSA-N . The exact mass and the monoisotopic mass of this compound are both 182.0134572 g/mol .Physical And Chemical Properties Analysis
3-(2-Chlorophenyl)acrylic acid has a molecular weight of 182.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area of this compound is 37.3 Ų .科学的研究の応用
Crystal Structure Analysis : A study by Rajnikant et al. (2012) analyzed the crystal structure of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, finding distinct hydrogen-bond motifs due to minor differences in molecular conformations (Rajnikant et al., 2012).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers using a compound structurally similar to 3-(2-Chlorophenyl)acrylic acid, which acted as efficient corrosion inhibitors for mild steel in hydrochloric acid medium (Baskar et al., 2014).
Electrochemical Genosensor Applications : Peng et al. (2007) synthesized a functionalized terthiophene monomer with an unsaturated side chain related to 3-(2-Chlorophenyl)acrylic acid, demonstrating its use in electrochemical genosensors (Peng et al., 2007).
Leather Industry Applications : Thamizharasi et al. (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate, finding applications in the leather industry for producing acrylic binders (Thamizharasi et al., 1999).
Optoelectronic Properties : Fonkem et al. (2019) studied the optoelectronic properties of a molecule structurally similar to 3-(2-Chlorophenyl)acrylic acid, highlighting its potential as a nonlinear optical material (Fonkem et al., 2019).
Biomedical Applications : Grøndahl et al. (2005) described the polymeric grafting of acrylic acid onto a biopolymer for tissue engineering applications, demonstrating the potential of acrylic acid derivatives in biomedical contexts (Grøndahl et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3-(2-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTHHNKJBVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035212 | |
| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)acrylic acid | |
CAS RN |
3752-25-8 | |
| Record name | 2-Chlorocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3752-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

